Wulignan A1

概要

説明

Wulignan A1 is a naturally occurring lignan isolated from the stems of the plant Schisandra henryi. This compound has garnered significant interest due to its notable biological activities, particularly its antiviral properties against influenza virus strains, including H1N1 and Tamiflu-resistant H1N1-TR .

科学的研究の応用

Wulignan A1 has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of lignans and their chemical properties.

Biology: Investigated for its antiviral properties, particularly against influenza virus strains.

Medicine: Explored for its potential therapeutic applications in treating viral infections and leukemia.

Industry: Utilized in the development of antiviral agents and other pharmaceutical products .

作用機序

Target of Action

Wulignan A1, also known as Arisantetralone A, primarily targets the Influenza A virus subtype H1N1 and its Tamiflu-resistant strain H1N1-TR . These viruses are responsible for causing influenza in humans and are a significant concern for global health.

Mode of Action

It has been observed that this compound exhibitsantiviral activity against these strains . The compound likely interacts with the virus, inhibiting its ability to infect host cells and replicate.

Result of Action

The primary result of this compound’s action is its antiviral activity against H1N1 and H1N1-TR . By targeting these viruses, this compound may help to reduce viral load, alleviate symptoms, and potentially contribute to the recovery of infected individuals.

生化学分析

Biochemical Properties

Wulignan A1 plays a significant role in biochemical reactions, particularly in the context of antiviral activity. It interacts with various enzymes and proteins to exert its effects

Cellular Effects

This compound has been found to exhibit anti-influenza virus H1N1 and H1N1-TR activities This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit anti-influenza virus H1N1 and H1N1-TR activities , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: Wulignan A1 is primarily extracted from the stems of Schisandra henryi using solvent extraction methods. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate and purify the compound. The purified this compound is then crystallized and dried for further use .

化学反応の分析

Types of Reactions: Wulignan A1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Halogenated or nitrated derivatives.

類似化合物との比較

Wulignan A1 is part of a group of lignans known as aryltetralin lignans. Similar compounds include:

Wulignan A2: Another lignan isolated from Schisandra henryi with similar antiviral properties.

Epithis compound: A stereoisomer of this compound with distinct biological activities.

Schisantherin A and B: Lignans with hepatoprotective and anticancer properties

Uniqueness: this compound is unique due to its potent antiviral activity against Tamiflu-resistant influenza strains, making it a valuable compound in the development of new antiviral therapies .

生物活性

Wulignan A1 is an aryltetralin lignan derived from the plant species Schisandra henryi, known for its various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its phytochemical properties, antioxidant effects, anticancer potential, and enzyme inhibition capabilities.

Phytochemical Profile

This compound is one of several lignans identified in Schisandra henryi. The compound was quantified in both leaf extracts and microshoot cultures, revealing a consistent presence at low concentrations. The following table summarizes the concentrations of this compound found in different extracts:

| Extract Source | Concentration (mg/100 g DW) |

|---|---|

| Leaves of Parent Plant | 0.01 ± 0.00 |

| Microshoot In Vitro Culture | 0.01 ± 0.00 |

The data indicates that this compound is present in minimal amounts compared to other lignans such as schisantherin B and gomisin G, which were found in significantly higher concentrations .

Antioxidant Activity

Research has demonstrated that extracts from Schisandra henryi, which contain this compound, exhibit notable antioxidant properties. This was assessed using various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). The results indicated that the extracts possess significant free radical scavenging ability, contributing to their potential health benefits .

Enzyme Inhibition

The biological activity of this compound also includes enzyme inhibition capabilities. The following table summarizes the enzyme inhibition percentages observed in extracts containing this compound:

| Extract Source | COX-1 Inhibition (%) | COX-2 Inhibition (%) | sPLA2 Inhibition (%) |

|---|---|---|---|

| Leaves of Parent Plant | 70 ± 7.7 | 34 ± 3.8 | 19 ± 0.8 |

| Microshoot In Vitro Culture | 76 ± 8.4 | 66 ± 7.3 | 14 ± 0.6 |

These findings indicate that extracts containing this compound can inhibit key enzymes involved in inflammatory processes, suggesting a potential therapeutic application in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the broader biological activities of lignans from Schisandra henryi. For instance:

- Study on Antioxidant Activity : An extract containing various lignans showed significant antioxidant activity across multiple assays, indicating its potential for use in dietary supplements aimed at reducing oxidative stress.

- Clinical Relevance : Although direct clinical trials focusing specifically on this compound are scarce, related lignans have been studied for their pharmacokinetic properties and interactions with other drugs, highlighting the importance of understanding these compounds in clinical settings .

特性

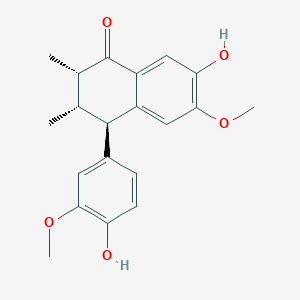

IUPAC Name |

(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZYOUCEGTRJM-RMDKCXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the presence of Wulignan A1 in nature?

A1: this compound has been identified in the 95% ethanol extract of Schisandra wilsoniana fruits [].

Q2: Are there any studies investigating the potential biological activities of this compound?

A2: The provided research papers do not delve into the specific biological activities of this compound. Further research is needed to explore its potential therapeutic benefits.

Q3: Since this compound is a lignan, can we expect similar properties to other lignans found in Schisandra species?

A3: While this compound shares its classification as a lignan with other compounds like Gomisin J and Schisanwilsonins H and I found in Schisandra wilsoniana [], it's crucial to avoid generalizations. Lignans exhibit diverse structures and biological properties. Specific studies on this compound are necessary to determine its unique characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。